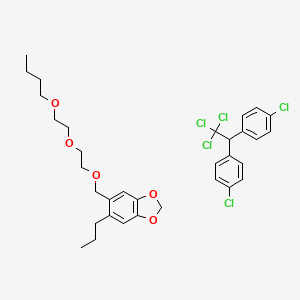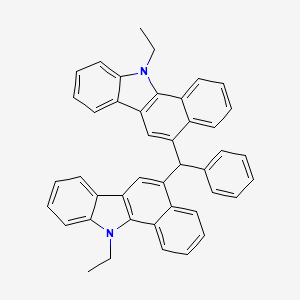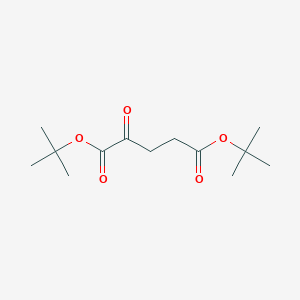
Di-tert-butyl 2-oxopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-oxopentanedioate is an organic compound with the molecular formula C13H24O5. It is a derivative of oxopentanedioic acid, where the two carboxyl groups are esterified with tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid (also known as α-ketoglutaric acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves the following steps:
- Dissolve α-ketoglutaric acid in tert-butyl alcohol.
- Add a catalytic amount of sulfuric acid to the solution.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
- Extract the product with an organic solvent like diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butyl oxopentanedioate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming di-tert-butyl 2-hydroxypentanedioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-tert-butyl 2-hydroxypentanedioate and substituted esters.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of di-tert-butyl 2-oxopentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The keto group can also engage in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl oxalate: Similar in structure but with a shorter carbon chain.
Di-tert-butyl malonate: Contains two ester groups but lacks the keto functionality.
Di-tert-butyl succinate: Similar ester groups but with a different carbon backbone.
Uniqueness
Di-tert-butyl 2-oxopentanedioate is unique due to the presence of both ester and keto functional groups, which provide a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable compound in synthetic organic chemistry.
Propiedades
| 86491-34-1 | |
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
ditert-butyl 2-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
HXLGKQNQBJTGHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


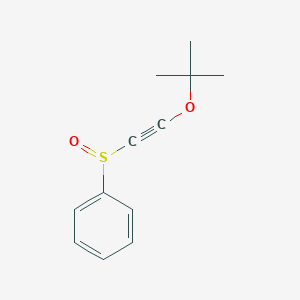

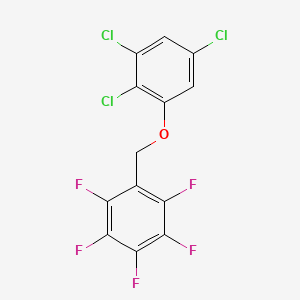
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)
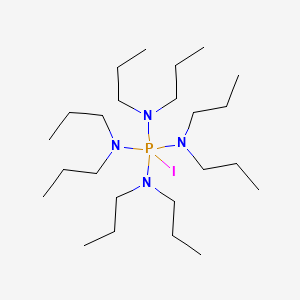
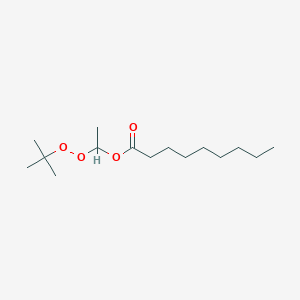
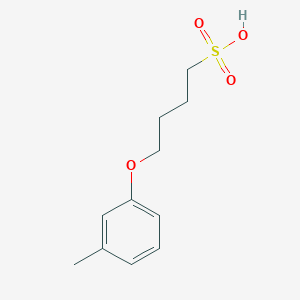
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
